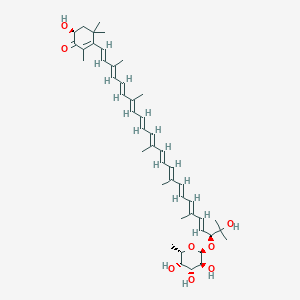
(3S,2'S)-4-Ketomyxol 2'-alpha-L-fucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,2'S)-4-Ketomyxol 2'-alpha-L-fucoside is a xanthophyll.
Aplicaciones Científicas De Investigación
Biosynthesis Pathways and Enzymatic Functions
β-Carotene Ketolases in Cyanobacteria : The study by Mochimaru, Masukawa, and Takaichi (2005) in "FEBS Letters" explores the presence of two β-carotene ketolases, CrtW and CrtO, in cyanobacteria. These enzymes are involved in the biosynthesis of carotenoids like ketomyxol 2′-fucoside, showcasing the compound's role in cyanobacterial pigment pathways (Mochimaru, Masukawa, & Takaichi, 2005).
Correlation with Hepatotoxin Production : Schlüter et al. (2008) in "Biochemical Systematics and Ecology" discuss the relationship between ketomyxol 2′-fucoside and the production of the hepatotoxin nodularin in various strains of Nodularia spumigena. This indicates its potential as a diagnostic pigment in toxic cyanobacteria (Schlüter et al., 2008).
Carotenoid Biosynthesis in Cyanobacteria : Research by Takaichi, Mochimaru, Maoka, and Katoh (2005) in "Plant & Cell Physiology" identified the molecular structures of carotenoids, including ketomyxol 2′-fucoside, in various cyanobacteria species. They propose a biosynthetic pathway for these carotenoids, highlighting the compound's role in pigment formation (Takaichi, Mochimaru, Maoka, & Katoh, 2005).
Enzymatic Inhibition and Molecular Interaction
- α-L-Fucosidase Inhibition : A study by Chevrier et al. (2004) in "Tetrahedron Letters" suggests the potential of compounds like (3S,2'S)-4-Ketomyxol 2'-alpha-L-fucoside in inhibiting α-L-fucosidase, an enzyme implicated in various biological processes, including cancer and bacterial infections (Chevrier, LeNouen, Neuburger, Defoin, & Tarnus, 2004).
Carotenoid Distribution and Structural Analysis
Carotenoid Distribution in Cyanobacteria : The research by Takaichi, Mochimaru, and Maoka (2006) in "Plant & Cell Physiology" examines the carotenoid distribution in Anabaena variabilis, including the presence of compounds like this compound. It provides insights into the structural diversity of carotenoids in cyanobacteria (Takaichi, Mochimaru, & Maoka, 2006).
Carotenoid Glycosides in Cyanobacteria : A study by Iwai, Maoka, Ikeuchi, and Takaichi (2008) in "Plant & Cell Physiology" delves into the carotenoid glycosides in Thermosynechococcus elongatus, highlighting the absence of ketocarotenoids like 4-ketomyxol and the involvement of β-carotene hydroxylases in carotenogenesis (Iwai, Maoka, Ikeuchi, & Takaichi, 2008).
Propiedades
Fórmula molecular |
C46H64O8 |
|---|---|
Peso molecular |
745 g/mol |
Nombre IUPAC |
(6S)-6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E,21E,23S)-24-hydroxy-3,7,12,16,20,24-hexamethyl-23-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypentacosa-1,3,5,7,9,11,13,15,17,19,21-undecaenyl]-2,4,4-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C46H64O8/c1-30(17-12-13-18-31(2)20-15-23-33(4)25-27-37-35(6)40(48)38(47)29-45(37,8)9)19-14-21-32(3)22-16-24-34(5)26-28-39(46(10,11)52)54-44-43(51)42(50)41(49)36(7)53-44/h12-28,36,38-39,41-44,47,49-52H,29H2,1-11H3/b13-12+,19-14+,20-15+,22-16+,27-25+,28-26+,30-17+,31-18+,32-21+,33-23+,34-24+/t36-,38-,39-,41+,42+,43-,44-/m0/s1 |
Clave InChI |
GYSHFNPXXPCKGU-HSODLQDZSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H](/C=C/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)[C@H](CC2(C)C)O)C)/C)/C)/C)C(C)(C)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C)C)C(C)(C)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sodium;(5R,6Z)-6-[(E)-3-(1-methyltriazol-4-yl)prop-2-enylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1264796.png)
![(4R,5R)-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-4,5-dihydrooxazole-4-carboxylic acid methyl ester](/img/structure/B1264800.png)
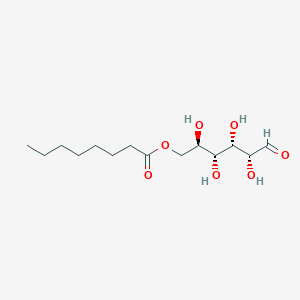
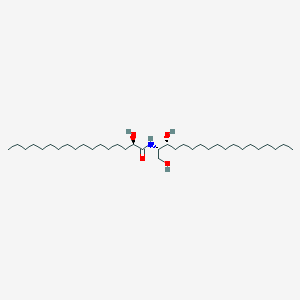
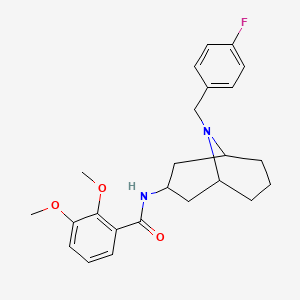

![7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1264809.png)
![potassium;[(Z)-[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] sulfate](/img/structure/B1264811.png)
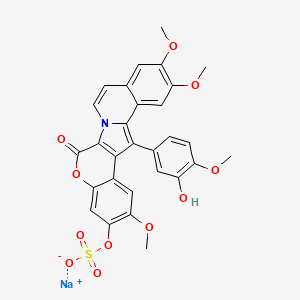
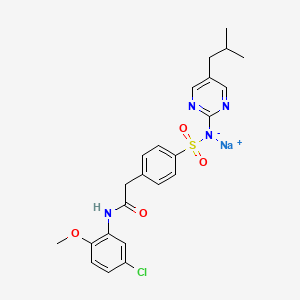
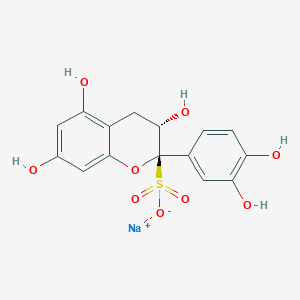
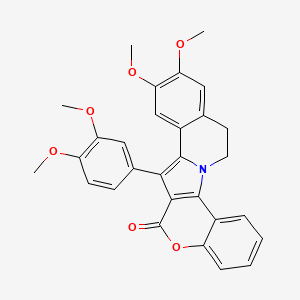
![3-hydroxy-2-phenylpropanoic acid [(5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1264818.png)
